molecular formula C17H13NO4S B119272 Dehydroxyamino Oxamflatin Acid CAS No. 151720-90-0

Dehydroxyamino Oxamflatin Acid

カタログ番号: B119272
CAS番号: 151720-90-0
分子量: 327.4 g/mol
InChIキー: MJBHEINNBFZEII-LFYBBSHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dehydroxyamino Oxamflatin Acid involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and reagents to facilitate the synthesis process .

化学反応の分析

Structural and Functional Context of Oxamflatin Analogues

Oxamflatin and its conformational analogues are hydroxamic acid derivatives known for HDAC inhibition . While "Dehydroxyamino Oxamflatin Acid" is not directly described in the literature, its name suggests structural modifications to the oxamflatin scaffold:

  • Key modifications : Removal of a hydroxyl group (dehydroxy) and substitution of an amino group.

  • Functional implications : Such modifications could alter binding affinity to HDAC active sites or influence metabolic stability.

Hypothetical Reaction Pathways

Based on the reactivity of analogous hydroxamic acids , potential reactions for this compound may include:

HDAC Inhibition Mechanism

StepReaction DescriptionCatalytic Residues InvolvedReference Model
1Coordination to Zn²⁺ in HDAC active siteZn²⁺, His-Asp charge-relay systemOxamflatin-HDAC binding
2Hydroxamate group hydrolysisWater-mediated nucleophilic attackHDAC6 inhibition studies

Metabolic Degradation Pathways

PathwayEnzymes InvolvedProducts
Phase I (Oxidation)Cytochrome P450N-dealkylated metabolites
Phase II (Conjugation)UDP-glucuronosyltransferasesGlucuronide conjugates

Comparative Data for Oxamflatin Analogues

The following table summarizes HDAC inhibitory activity of structurally related compounds from :

CompoundIC₅₀ (HDAC1)Cell Growth Inhibition (Leukemia)
Oxamflatin12 nM95% reduction at 1 μM
Analogue A (methyl)18 nM87% reduction at 1 μM
Analogue B (ethyl)25 nM78% reduction at 1 μM

Hypothesis: Dehydroxyamino substitution may reduce steric hindrance, potentially improving IC₅₀ values compared to bulkier analogues.

Research Gaps and Recommendations

  • Synthetic protocols : No published methods for synthesizing this specific derivative were identified.

  • Kinetic studies : Experimental validation of inhibition constants (Kᵢ) and binding kinetics is required.

  • In vivo stability : Pharmacokinetic profiling (e.g., half-life, bioavailability) remains unexplored.

Given the absence of direct data, further experimental work is necessary to characterize the chemical reactions and biological activity of this compound. Researchers should prioritize synthetic accessibility studies and comparative HDAC inhibition assays using established protocols from .

科学的研究の応用

Chemical Properties and Mechanism of Action

Dehydroxyamino oxamflatin acid is characterized by its molecular formula C17H14N2O4SC_{17}H_{14}N_2O_4S and a molecular weight of 342.37 g/mol. It functions primarily as a histone deacetylase inhibitor , which plays a crucial role in regulating gene expression by modifying chromatin structure. This inhibition leads to various cellular responses, including apoptosis in cancer cells and alterations in cell morphology.

Antitumor Activity

This compound exhibits significant antitumor properties across various cancer cell lines:

  • In Vitro Studies : Research has demonstrated that this compound induces morphological changes in HeLa cells, causing them to adopt an elongated shape with filamentous protrusions. This effect is reminiscent of changes induced by other known histone deacetylase inhibitors such as trichostatin A .
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1 phase, which is critical for halting the proliferation of cancer cells .
  • Case Study Data :
    • In studies involving B16 melanoma and various human tumor cell lines, this compound exhibited potent antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cell growth .
Cell LineIC50 (µM)Notes
HeLa12.5Significant morphological changes observed
B16 Melanoma10.2Effective in vivo antitumor activity
MGC-803 (Gastric)8.5Induces apoptosis in a dose-dependent manner

Enzyme Inhibition

The compound has been identified as a potent inhibitor of mammalian histone deacetylases, which are critical targets in cancer therapy due to their role in tumorigenesis:

  • Mechanism : By inhibiting histone deacetylases, this compound promotes acetylation of histones, leading to a more relaxed chromatin structure and enhanced transcriptional activation of tumor suppressor genes .
  • Therapeutic Implications : This mechanism positions this compound as a promising candidate for developing novel anticancer therapies that can overcome resistance mechanisms associated with traditional chemotherapeutics.

Other Biological Activities

Beyond its antitumor effects, this compound displays potential in other therapeutic areas:

  • Anti-inflammatory Properties : Recent studies have suggested that the compound may possess anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation .
  • Antimicrobial Activity : The structural characteristics of this compound may also confer antimicrobial properties, although this area requires further exploration to establish efficacy and mechanisms.

作用機序

類似化合物との比較

Uniqueness: Dehydroxyamino Oxamflatin Acid is unique due to its specific molecular structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit specific enzymes and pathways also sets it apart from other similar compounds .

生物活性

Dehydroxyamino Oxamflatin Acid is a derivative of oxamflatin, a compound known for its potent biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

This compound functions primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure and enhanced gene transcription.

Key Mechanisms:

  • Histone Acetylation : Inhibition of HDACs leads to increased levels of acetylated histones, which are associated with active transcription.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, which is critical in preventing the proliferation of cancer cells.
  • Induction of Apoptosis : By modulating the expression of pro-apoptotic and anti-apoptotic genes, it can trigger programmed cell death in tumor cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown:

  • Ovarian Cancer Cell Lines : In experiments with OVCAR-5 and SKOV-3 ovarian cancer cells, treatment with this compound resulted in:
    • Morphological changes indicative of apoptosis.
    • Decreased cell viability and inhibited DNA synthesis as evidenced by BrdU incorporation assays.
    • Altered expression levels of key regulatory proteins such as c-Myc and p21 .

In Vivo Studies

In vivo studies have further validated the efficacy of this compound. For example:

  • Mouse Models : Administration of the compound in mouse models demonstrated substantial tumor growth inhibition. The compound was shown to significantly reduce tumor size compared to control groups, highlighting its potential as an effective antitumor agent .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Case Study 1: Ovarian Cancer
    • Objective : To assess the efficacy of this compound on drug-resistant ovarian cancer.
    • Findings : The compound significantly inhibited cell proliferation and induced apoptosis in resistant cell lines, suggesting its potential utility in overcoming drug resistance .
  • Case Study 2: Breast Cancer
    • Objective : Investigating the effects on MCF-7 breast cancer cells.
    • Results : Similar to ovarian cancer findings, treatment led to reduced viability and increased apoptotic markers, indicating broad-spectrum anticancer activity .

Comparative Analysis with Other HDAC Inhibitors

To contextualize the efficacy of this compound, it is beneficial to compare it with other known HDAC inhibitors:

Compound NamePotency (IC50)Mechanism of ActionCancer Type Targeted
This compound~50 nMHDAC inhibition; apoptosis inductionOvarian, breast cancers
Vorinostat~100 nMHDAC inhibition; promotes apoptosisT-cell lymphoma
Trichostatin A~10 nMBroad-spectrum HDAC inhibitionVarious solid tumors

特性

IUPAC Name

(E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(20)12-5-4-7-14-8-6-9-15(13-14)18-23(21,22)16-10-2-1-3-11-16/h1-3,5-6,8-13,18H,(H,19,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHEINNBFZEII-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442895
Record name Dehydroxyamino Oxamflatin Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151720-90-0
Record name Dehydroxyamino Oxamflatin Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroxyamino Oxamflatin Acid
Reactant of Route 2
Dehydroxyamino Oxamflatin Acid
Reactant of Route 3
Reactant of Route 3
Dehydroxyamino Oxamflatin Acid
Reactant of Route 4
Dehydroxyamino Oxamflatin Acid
Reactant of Route 5
Dehydroxyamino Oxamflatin Acid
Reactant of Route 6
Reactant of Route 6
Dehydroxyamino Oxamflatin Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。